molecular formula Na2O4S B081841 Sodium sulfate S-35 CAS No. 14262-80-7

Sodium sulfate S-35

Cat. No.: B081841
CAS No.: 14262-80-7
M. Wt: 144.946 g/mol
InChI Key: PMZURENOXWZQFD-ZCTIQAIZSA-L
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Description

Sodium sulfate S-35 is a radioactive isotope of sodium sulfate, where the sulfur atom is replaced with sulfur-35. Sodium sulfate, commonly known as sulfate of soda, is an inorganic compound with the formula Na₂SO₄. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in scientific research due to its radioactive properties, which allow for tracing and studying various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium sulfate S-35 can be synthesized by neutron activation of natural sulfur, which contains a small amount of sulfur-34. The reaction involves bombarding sulfur-34 with neutrons to produce sulfur-35. The resulting sulfur-35 is then chemically combined with sodium to form this compound.

Industrial Production Methods: Industrial production of sodium sulfate typically involves the reaction of sodium chloride with sulfuric acid, producing sodium sulfate and hydrochloric acid as by-products. For this compound, the process is similar but involves the use of sulfur-35 instead of natural sulfur.

Chemical Reactions Analysis

Types of Reactions: Sodium sulfate S-35 undergoes various chemical reactions, including:

    Oxidation: Sodium sulfate can be oxidized to form sodium persulfate.

    Reduction: Sodium sulfate can be reduced to form sodium sulfide.

    Substitution: Sodium sulfate can participate in substitution reactions, where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas and carbon monoxide.

    Substitution: Common reagents include halides and other nucleophiles.

Major Products:

    Oxidation: Sodium persulfate.

    Reduction: Sodium sulfide.

    Substitution: Various substituted sodium salts.

Scientific Research Applications

Sodium sulfate S-35 has numerous applications in scientific research, including:

    Chemistry: Used as a tracer to study reaction mechanisms and pathways.

    Biology: Used to trace sulfur metabolism in living organisms.

    Medicine: Used in diagnostic imaging and radiotherapy.

    Industry: Used in the study of material degradation and corrosion processes.

Mechanism of Action

The mechanism of action of sodium sulfate S-35 involves the emission of beta particles from the radioactive sulfur-35 isotope. These beta particles can be detected and measured, allowing researchers to trace the movement and transformation of sulfur-containing compounds in various systems. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.

Comparison with Similar Compounds

    Sodium sulfate (Na₂SO₄): The non-radioactive form of sodium sulfate.

    Sodium sulfite (Na₂SO₃): A reducing agent used in various chemical processes.

    Sodium thiosulfate (Na₂S₂O₃): Used in photography and as an antidote for cyanide poisoning.

Uniqueness: Sodium sulfate S-35 is unique due to its radioactive properties, which make it an invaluable tool for tracing and studying chemical and biological processes. Unlike its non-radioactive counterparts, this compound allows for precise tracking and measurement of sulfur-containing compounds in various systems.

Properties

InChI

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2/i;;5+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZURENOXWZQFD-ZCTIQAIZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[O-][35S](=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162103
Record name Sodium sulfate S 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.946 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14262-80-7
Record name Sodium sulfate S 35 [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014262807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium sulfate S 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM SULFATE S-35
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N70TRY6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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